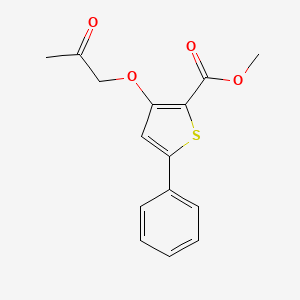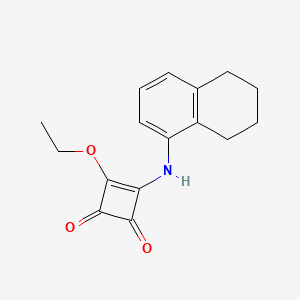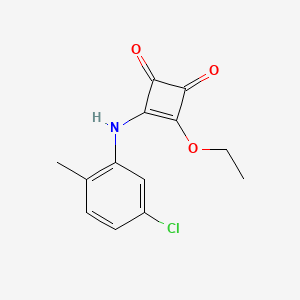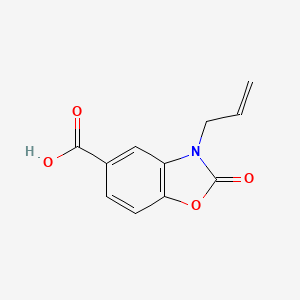
Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and materials science. This specific compound features a thiophene ring substituted with a phenyl group and an ester functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate typically involves the esterification of 3-hydroxy-5-phenylthiophene-2-carboxylic acid with methyl 2-oxopropanoate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and higher efficiency. The use of automated purification systems further enhances the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents under inert atmosphere.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic electronic materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes, disrupting essential cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate
- 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile
Uniqueness
Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for the synthesis of specialized thiophene derivatives with tailored properties for various applications.
Propiedades
IUPAC Name |
methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-10(16)9-19-12-8-13(11-6-4-3-5-7-11)20-14(12)15(17)18-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQNUNFSJDRZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-Dimethoxybenzyl)amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B7835290.png)
![3-Ethoxy-4-[(4-ethoxybenzyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B7835298.png)
![3-{[4-(Dimethylamino)benzyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835299.png)

![3-Ethoxy-4-[(2-fluorophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B7835302.png)
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835311.png)
![3-[(3,4-Dimethylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835316.png)
![3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B7835323.png)
![3-Ethoxy-4-[(3-methoxybenzyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B7835331.png)
![2-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid](/img/structure/B7835349.png)
![{3-[(diethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B7835356.png)
![2-(2-{3-[3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl]propyl}-3H-imidazo[4,5-b]pyridin-3-yl)ethyl methyl ether](/img/structure/B7835368.png)

